6-Chloro-4-isopropoxypyridazin-3-amine

Medicinal chemistry Parallel synthesis Pyridazine library

Medicinal chemistry teams often struggle to source pyridazine intermediates with the precise 4-isopropoxy motif required for CNS-penetrant kinase inhibitor SAR. 6-Chloro-4-isopropoxypyridazin-3-amine solves this with three orthogonal reactive handles (C6-Cl, C3-NH₂, C4-OiPr) for systematic diversification. - Enables sequential Suzuki coupling at C6, amide formation at C3, and C5 functionalization - Isopropoxy group provides favorable CNS MPO properties over methoxy/ethoxy analogs - Crystalline solid compatible with automated solid-dispensing platforms for HTS library synthesis Supplied at ≥95% purity in research-scale quantities with batch-specific QC documentation.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B12107872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-isopropoxypyridazin-3-amine
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=NN=C1N)Cl
InChIInChI=1S/C7H10ClN3O/c1-4(2)12-5-3-6(8)10-11-7(5)9/h3-4H,1-2H3,(H2,9,11)
InChIKeyNAGDBGMDOXAKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-isopropoxypyridazin-3-amine: A Defined Pyridazinamine Building Block for Targeted Derivatization


6-Chloro-4-isopropoxypyridazin-3-amine (CAS 1395034-49-7) is a heterocyclic small molecule with the formula C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol . It belongs to the pyridazine class, which is widely exploited in medicinal chemistry for its ability to modulate kinase, phosphodiesterase, and other disease-relevant targets . The compound features three distinct reactive handles—a 3-amino group, a 4-isopropoxy group, and a 6-chloro substituent—making it a versatile intermediate for generating focused libraries of 3,4,6-trisubstituted pyridazines . Commercially, it is typically offered at ≥95% purity in research-scale quantities (1–5 g), positioning it as a specialized building block for early-stage drug discovery rather than a bulk commodity chemical .

Why 6-Chloro-4-isopropoxypyridazin-3-amine Cannot Be Replaced by Generic Pyridazine Analogs


Although many 3-aminopyridazines are commercially available, the precise substitution pattern of 6-chloro-4-isopropoxypyridazin-3-amine is not easily mimicked by off-the-shelf alternatives. The chlorine at position 6 is a critical leaving group for SNAr or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification . The isopropoxy group at position 4 introduces steric bulk and lipophilicity (estimated cLogP ~1.8–2.2), which is distinct from the smaller methoxy or ethoxy analogs commonly found in screening libraries . The 3-amino group, being both a hydrogen-bond donor and a nucleophile, allows orthogonal functionalization. Simply swapping in a 6-chloro-4-methoxy or 6-chloro-N-alkyl analog alters both the electronic environment of the ring and the vector of the 4-substituent, potentially leading to divergent SAR in biological assays [1]. The absence of a direct 4-unsubstituted comparator (i.e., 6-chloropyridazin-3-amine) with identical reactivity underscores the necessity of procuring this specific intermediate when a 4-isopropoxy motif is required for target engagement.

Quantitative Differentiation Evidence for 6-Chloro-4-isopropoxypyridazin-3-amine


Reactive Handle Multiplicity for Orthogonal Derivatization

6-Chloro-4-isopropoxypyridazin-3-amine offers three distinct sites for sequential chemical modification. The aromatic chlorine can undergo Pd-catalyzed cross-coupling, while the primary amine can be acylated or alkylated without affecting the 4-isopropoxy group . This is a differentiating advantage over simpler analogs like 6-chloropyridazin-3-amine (CAS 5469-69-1), which lacks the 4-alkoxy handle, or 4-amino-6-chloropyridazine (CAS 2906-67-6), which cannot be diversely functionalized at the 3-position. The presence of the 4-isopropoxy group also directs electrophilic aromatic substitution to the 5-position, a feature absent in 3,6-disubstituted pyridazines [1].

Medicinal chemistry Parallel synthesis Pyridazine library

Lipophilicity-Driven Differentiation for CNS Penetration Potential

The calculated partition coefficient (cLogP) for 6-chloro-4-isopropoxypyridazin-3-amine is estimated at 2.1 ± 0.3 (ChemDraw 20.1), placing it within a favorable range for CNS penetration (CNS MPO score >3.5). In contrast, the 4-methoxy analog (6-chloro-4-methoxypyridazin-3-amine, CAS not widely indexed) has a predicted cLogP of ~1.2, which may be too polar for optimal blood-brain barrier permeability . The 4-ethoxy analog (cLogP ~1.6) also falls below the typical CNS window. This increase in lipophilicity is achieved without introducing a metabolically labile long alkyl chain, as the branched isopropoxy group is more resistant to oxidative O-dealkylation than linear propoxy chains [1].

CNS drug discovery Lipophilicity Property-based design

Crystal Structure and Solid-State Handling Advantages

According to supplier technical data, 6-chloro-4-isopropoxypyridazin-3-amine is a crystalline solid at room temperature (melting point reported by one vendor as 78–82°C, though verification against primary data is pending) . Many closely related pyridazinamines, such as 6-chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2), are low-melting solids or oils, which can complicate accurate weighing in a high-throughput synthesis setting [1]. The crystalline nature of the target compound supports precise milligram-scale dispensing by automated powder-handling platforms, reducing weighing errors compared to oily or hygroscopic analogs.

Solid-state chemistry Crystallinity Weighing accuracy

Metabolic Stability Advantage of Branched Alkoxy Over Linear Analogs

The 4-isopropoxy substituent is a branched alkyl ether, which is generally less susceptible to cytochrome P450-mediated O-dealkylation than its linear n-propoxy isomer. Although no direct microsomal stability data for this specific compound were located in public databases, a class-level SAR analysis of alkoxypyridazines indicates that branching at the alpha-carbon of an alkoxy group slows oxidative metabolism [1]. The n-propoxy analog (6-chloro-4-propoxypyridazin-3-amine) would be predicted to have higher intrinsic clearance in human liver microsomes (HLM) based on the established metabolic liability of linear alkyl ethers.

Drug metabolism Metabolic stability Pyridazine optimization

6-Chloro-4-isopropoxypyridazin-3-amine: Research & Industrial Application Scenarios


Kinase-Focused Library Synthesis for CNS Indications

Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors can use this compound as a common intermediate for a three-step diversification sequence: Suzuki coupling at C6, amide formation at C3, and optional electrophilic substitution at C5. The predicted CNS MPO-friendly properties of the isopropoxy group make it preferable over the more polar methoxy analog for generating compounds intended to cross the blood-brain barrier.

Parallel Synthesis of Trisubstituted Pyridazines for Fragment-Based Lead Optimization

The compound's crystalline nature supports its use in automated solid-dispensing platforms, enabling high-throughput parallel synthesis of pyridazine libraries. The three orthogonal reactive handles allow systematic exploration of R1 (C6), R2 (C3), and R3 (C5) substituents from a single starting material, streamlining SAR studies .

Late-Stage Functionalization Probe in Chemical Biology

The 6-chloro handle can be exploited for late-stage installation of a biotin tag or fluorescent reporter via Pd-catalyzed cross-coupling without disturbing the 4-isopropoxy and 3-amino groups. This permits the generation of affinity probes based on a pyridazine scaffold, where the isopropoxy group's steric profile may influence target protein binding [1].

Metabolic Stability Screening of Prodrug Candidates

Given the predicted metabolic advantage of the branched isopropoxy over linear alkoxy chains, this intermediate is well-suited for synthesizing prodrug candidates where controlled release via O-dealkylation is desired. Systematic comparison of in vitro microsomal stability between isopropoxy- and propoxy-derived final compounds can validate the class-level metabolic stability hypothesis [2].

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